Flecainide
Overview
Description
Flecainide is a medication primarily used to prevent and treat abnormally fast heart rates, including ventricular and supraventricular tachycardias . It belongs to the class Ic antiarrhythmic agents and works by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential . This compound was first approved for medical use in the United States in 1985 .
Mechanism of Action
Target of Action
Flecainide is a Class IC antiarrhythmic agent . Its primary targets are the fast inward sodium channels in the heart muscle tissue . These channels play a crucial role in the electrical conduction of heart cells, particularly during the action potential upstroke .
Mode of Action
This compound works by blocking the fast inward sodium channels and slowly unbinding during diastole . This action prolongs the refractory period of the heart . The blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, this compound prevents delayed rectifier potassium channels from opening, lengthening the action potential .
Biochemical Pathways
This compound’s action primarily affects the electrical conduction pathways in the heart. By blocking sodium channels, it slows the upstroke of the cardiac action potential . This action mainly affects the atria (upper chambers) and the ventricles (lower pumping chambers) . This compound also impacts the calcium-mediated pathways involved in arrhythmias .
Pharmacokinetics
This compound is well absorbed and has a half-life of approximately 20 hours . It is eliminated both by hepatic metabolism and by the kidneys . The usual dosage of this compound is 100–200 mg twice a day . These ADME properties impact the bioavailability of this compound, ensuring its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action result in the prolongation of the cardiac action potential . This leads to a slowing of the electrical conduction within the heart, reducing its excitability . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, liver and kidney function, and the presence of other diseases can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . This compound also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, this compound blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged this compound is relatively long (mean 20 hours), indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .
Metabolic Pathways
This compound is mainly metabolized to meta-O-dealkylated this compound or the meta-O-dealkylated lactam of this compound . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . This compound’s metabolism involves the action of CYP2D6 and CYP1A2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration in healthy human subjects, this compound absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged this compound .
Preparation Methods
Flecainide can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.
Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.
Addition of 2-aminomethylpiperidine: This is added along with ethyl acetate, and the reaction proceeds under nitrogen protection to generate this compound.
Formation of this compound Acetate: Acetic acid and ethyl acetate are added to the this compound, and the reaction under nitrogen protection generates a crude product of this compound acetate.
Refinement: The crude product is refined to obtain pure this compound acetate.
Chemical Reactions Analysis
Flecainide undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly discussed.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving its aromatic ring and side chains.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield different oxidized forms of this compound.
Scientific Research Applications
Flecainide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.
Medicine: Extensively used in clinical research for the treatment of arrhythmias, particularly atrial fibrillation and ventricular tachycardia
Industry: Employed in the pharmaceutical industry for the development of antiarrhythmic drugs and related compounds.
Comparison with Similar Compounds
Flecainide is often compared with other antiarrhythmic agents, such as:
Metoprolol: A beta-blocker used to manage hypertension and angina.
Dofetilide: Another antiarrhythmic agent used for similar indications.
Encainide and Propafenone: Other class Ic antiarrhythmic agents with similar mechanisms of action.
This compound is unique in its specific sodium channel blocking properties and its effectiveness in treating both supraventricular and ventricular arrhythmias .
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-56-5 (monoacetate) | |
Record name | Flecainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023054 | |
Record name | Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54143-55-4 | |
Record name | Flecainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flecainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
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Record name | flecainide | |
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Record name | Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |
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Record name | FLECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |
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Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-229 | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
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Retrosynthesis Analysis
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